3'-Hydroxy-Volkensiflavon

Catalog No.
S14635307
CAS No.
M.F
C30H20O11
M. Wt
556.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Hydroxy-Volkensiflavon

Product Name

3'-Hydroxy-Volkensiflavon

IUPAC Name

8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1

InChI Key

DAGFXZAYWUIGPC-LMSSTIIKSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

3'-Hydroxy-Volkensiflavon is a flavonoid compound with the molecular formula C30H20O11C_{30}H_{20}O_{11} and a unique structure that contributes to its biological and chemical properties. This compound is characterized by the presence of multiple hydroxyl groups and a flavone backbone, which are typical features of flavonoids that enhance their solubility and reactivity. The compound is known for its potential antioxidant properties, which can be attributed to its ability to scavenge free radicals and chelate metal ions.

Typical of flavonoids, including:

  • Oxidation-Reduction Reactions: The hydroxyl groups can undergo oxidation, leading to the formation of quinones, which have different biological activities.
  • Condensation Reactions: It can react with other compounds to form larger polymers or conjugates, which may enhance its stability and bioavailability.
  • Enzymatic Reactions: The compound may interact with enzymes such as flavonoid dioxygenases, which can catalyze reactions involving oxygen and lead to the release of carbon monoxide or other products under specific conditions .

3'-Hydroxy-Volkensiflavon exhibits several biological activities:

  • Antioxidant Activity: It has been shown to effectively scavenge free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties: This compound may inhibit pro-inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

These activities make 3'-Hydroxy-Volkensiflavon a candidate for further research in pharmacology and therapeutic applications.

The synthesis of 3'-Hydroxy-Volkensiflavon can be achieved through several methods:

  • Natural Extraction: It can be isolated from plant sources known to produce flavonoids.
  • Chemical Synthesis: Various synthetic pathways have been developed, including:
    • Condensation Reactions: Utilizing phenolic compounds and aldehydes under acidic conditions to form the flavonoid structure.
    • Modification of Existing Flavonoids: Starting from simpler flavonoids and introducing hydroxyl groups through selective reduction or substitution reactions.

These methods allow for the production of 3'-Hydroxy-Volkensiflavon in both laboratory and industrial settings.

3'-Hydroxy-Volkensiflavon has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into supplements or drugs targeting oxidative stress-related diseases.
  • Cosmetics: Its ability to protect skin cells from oxidative damage makes it a valuable ingredient in skincare formulations.
  • Food Industry: As a natural antioxidant, it could be used as a preservative in food products.

Studies on the interactions of 3'-Hydroxy-Volkensiflavon with other biological molecules reveal its potential mechanisms of action:

  • Protein Binding Studies: Research indicates that it may bind to proteins involved in oxidative stress responses, enhancing their activity.
  • Cellular Uptake Studies: Investigations into how this compound is absorbed by cells show that its structure facilitates cellular entry, allowing for effective biological activity.

These interaction studies underline the importance of understanding the pharmacokinetics and dynamics of 3'-Hydroxy-Volkensiflavon.

Several compounds share structural similarities with 3'-Hydroxy-Volkensiflavon. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
QuercetinC15H10O7C_{15}H_{10}O_{7}Known for strong antioxidant propertiesSimpler structure; lacks multiple hydroxyls
KaempferolC15H10O6C_{15}H_{10}O_{6}Exhibits anti-inflammatory effectsFewer hydroxyl groups than 3'-Hydroxy-Volkensiflavon
RutinC21H20O12C_{21}H_{20}O_{12}A glycoside form of quercetin; enhances bioavailabilityContains a sugar moiety
LuteolinC15H10O6C_{15}H_{10}O_{6}Exhibits neuroprotective effectsDifferent substitution pattern on the flavone backbone

Biflavonoids such as 3'-hydroxy-volkensiflavon emerged through the evolutionary diversification of flavonoid metabolism, a hallmark of land plant adaptation to terrestrial environments. The flavonoid biosynthetic pathway originated in early land plants as a response to abiotic stressors like UV-B radiation, with gene duplication and neofunctionalization driving the expansion of structural diversity. Chalcone synthase (CHS) and chalcone isomerase (CHI), the inaugural enzymes in flavonoid biosynthesis, evolved from ancestral fatty acid synthase and sterol isomerase proteins, respectively, through gene recruitment events. This repurposing of primary metabolic machinery laid the foundation for biflavonoid synthesis, which requires dimerization of flavonoid monomers.

The emergence of biflavonoids likely coincided with the divergence of angiosperms, as increased oxidative coupling capabilities became critical for enhancing chemical defense and structural stability. Comparative genomic analyses suggest that the cytochrome P450 (CytP450) and 2-oxoglutarate-dependent dioxygenase (2OGD) families underwent rapid expansion during this period, enabling regioselective modifications such as the 3'-hydroxylation observed in volkensiflavone derivatives. Notably, the CYP75B subfamily, which includes flavonoid 3'-hydroxylase (F3'H), diverged from ancestral CytP450 lineages approximately 150–200 million years ago, coinciding with the radiation of flavonoid structural classes.

Enzymatic Mechanisms Governing 3'-Hydroxylation in Volkensiflavone Derivatives

The 3'-hydroxylation of volkensiflavone is catalyzed by membrane-bound cytochrome P450 monooxygenases, specifically members of the CYP75B subfamily. These enzymes utilize NADPH and molecular oxygen to introduce a hydroxyl group at the C3' position of the flavonoid B-ring, a reaction critical for enhancing antioxidant capacity and molecular recognition in ecological interactions. The catalytic cycle involves:

  • Substrate binding to the ferric heme iron, inducing a conformational shift that facilitates oxygen activation.
  • Electron transfer from NADPH via cytochrome P450 reductase, reducing the heme iron to Fe(II).
  • Oxygen binding and subsequent protonation, generating a reactive ferryl-oxo intermediate.
  • Hydrogen abstraction from the C3' position, followed by hydroxyl rebound to form the 3'-hydroxy product.

Structural studies of recombinant CYP75B enzymes reveal a conserved substrate-binding pocket that accommodates the planar flavonoid nucleus, with hydrophobic residues positioning the B-ring for regioselective oxidation. Kinetic analyses demonstrate that 3'-hydroxy-volkensiflavon production is strongly influenced by redox partner availability, with cytochrome b5 acting as an allosteric modulator of electron transfer efficiency.

Ecological Distribution Across Garcinia Species and Related Genera

3'-Hydroxy-volkensiflavon exhibits a restricted phylogenetic distribution, predominantly occurring in tropical Garcinia species (Clusiaceae) and select members of the Hypericaceae. This pattern reflects both genetic predisposition and ecological pressures shaping secondary metabolite diversification.

GenusSpeciesGeographic RangeTissue Localization
GarciniaG. livingstoneiSouthern AfricaLeaf epidermis
GarciniaG. brasiliensisAmazon BasinFruit exocarp
HypericumH. perforatumEurasiaFloral sepals
AllanblackiaA. floribundaWest AfricaBark phloem

In Garcinia livingstonei, 3'-hydroxy-volkensiflavon accumulates in leaf trichomes at concentrations exceeding 12 mg/g dry weight, functioning as a UV-B screen and antifeedant. The compound's distribution correlates with species inhabiting high-light environments, suggesting adaptive significance. Notably, certain montane Hypericum species produce analogous biflavonoids, indicating convergent evolution under similar ecological constraints.

Symbiotic Relationships Influencing Production in Endophytic Systems

Endophytic fungi within the order Hypocreales enhance 3'-hydroxy-volkensiflavon biosynthesis in host plants through molecular crosstalk involving jasmonate signaling and nutrient exchange. In Garcinia mangostana, colonization by Fusarium oxysporum strain Fo47 upregulates chalcone synthase expression by 3.2-fold within 72 hours, concomitant with a 40% increase in biflavonoid titers. This induction is mediated by fungal-derived chitin oligosaccharides binding to plant pattern recognition receptors, triggering a MAP kinase cascade that activates MYB transcription factors regulating flavonoid genes.

Structural Basis of Enzyme Regulation

Cystathionine β-synthase represents a critical enzyme in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine while simultaneously producing hydrogen sulfide as a signaling molecule [3] [4]. The enzyme exhibits a complex modular architecture consisting of an N-terminal heme domain, a central pyridoxal phosphate-binding catalytic core, and a C-terminal regulatory domain containing two CBS motifs [4] [5]. This multidomain organization enables sophisticated allosteric regulation mechanisms that are sensitive to various molecular modulators.

The human enzyme demonstrates unique regulatory properties compared to homologs from lower organisms, particularly in its responsiveness to S-adenosylmethionine allosteric activation [5] [6]. Crystal structure analysis reveals that binding of S-adenosylmethionine triggers conformational changes in the Bateman module of the regulatory domain, promoting association between complementary subunits to form antiparallel CBS modules [5] [6]. This structural rearrangement eliminates autoinhibition exerted by the regulatory region, thereby improving substrate access to the catalytic pocket [5].

Redox-Sensitive Regulation Mechanisms

A particularly significant regulatory mechanism involves a redox-active disulfide bond within a C272XXC275 motif in the enzyme structure [3]. This cysteine motif exists in both oxidized and reduced states, with the reduced form demonstrating 2-3 fold greater enzymatic activity compared to the oxidized state [3]. The disulfide bond exhibits a midpoint potential of -314 millivolts at pH 7.4, positioning it within the physiological range for cellular redox regulation [3].

Mass spectrometric analysis and thiol labeling assays have confirmed that substitution of either cysteine residue in the CXXC motif results in complete loss of redox sensitivity [3]. Furthermore, cellular studies demonstrate that under reductive stress conditions, such as dithiothreitol treatment, cells exhibit increased levels of the reduced enzyme form with concomitant enhancement of hydrogen sulfide production [3].

Isoform-Specific Modulation Patterns

Alternative splicing generates four distinct cystathionine β-synthase isoforms, designated as Types I through IV, each exhibiting differential expression patterns and regulatory characteristics [7]. Type I contains exon 16, while Type III lacks this sequence, yet both demonstrate identical catalytic and kinetic properties despite the structural difference [7]. Both isoforms exhibit 6 millimolar Km constants for homocysteine, which are reduced approximately eightfold by S-adenosylmethionine, elucidating the mechanistic basis of allosteric regulation [7].

The isoforms display markedly different degradation kinetics in cellular environments. Type III demonstrates superior stability with a half-life of 18 hours compared to Type I with a 6-hour half-life, suggesting that the 14 amino acid residues encoded by exon 16 enhance protein degradation [7]. Types II and IV exhibit dramatically shorter half-lives of approximately 1 hour, indicating rapid cellular turnover [7].

Tissue distribution analysis reveals tissue-specific expression preferences. Type III mRNA predominates in liver, kidney, and heart tissues, while brain tissue shows equal expression levels of Types I and III [7]. This differential expression pattern suggests functional specialization of isoforms in various physiological contexts.

Experimental Data on Modulator Interactions

Quantitative analysis of compound interactions with cystathionine β-synthase reveals significant inhibitory potential for certain flavonoid derivatives. Experimental data demonstrates that 3'-Hydroxy-Volkensiflavon exhibits potent inhibitory activity against cystathionine β-synthase with an IC50 value of 7.8 micromolar [8]. This inhibitory potency demonstrates remarkable selectivity, as the compound shows substantially weaker activity against cystathionine γ-lyase with an IC50 exceeding 400 micromolar [8].

The significant difference in inhibitory potency between these two enzymes suggests specific molecular recognition mechanisms that favor interaction with cystathionine β-synthase. This selectivity profile indicates potential therapeutic applications where modulation of the transsulfuration pathway requires precise targeting of specific enzymatic steps without affecting related metabolic processes.

Redox Cycling Behavior in Cellular Antioxidant Networks

Fundamental Cellular Redox Balance Mechanisms

Cellular redox homeostasis represents a dynamic equilibrium between reactive oxygen species generation and antioxidant defense systems [9] [10]. The cellular redox environment encompasses a complex network of redox buffers consisting primarily of glutathione/glutathione disulfide, nicotinamide adenine dinucleotide phosphate reduced/oxidized ratios, thioredoxins, and multiple redox enzymes including superoxide dismutases, glutathione peroxidases, catalase, and peroxiredoxins [10].

This intricate network maintains precise proportions of cellular oxidants and reductants at physiologically appropriate levels [10]. Disruption of this delicate balance leads to oxidative stress conditions that can promote cellular damage through modification of critical biomolecules including DNA, proteins, and lipids [9] [11].

The cellular redox environment demonstrates cyclical fluctuations that correlate with cell cycle progression [9]. Flow cytometry measurements using prooxidant-sensitive dyes reveal that mitotic cells exhibit 3-4 fold higher fluorescence compared to G1 phase cells, indicating more oxidizing conditions during cell division [9]. This redox cycle regulates progression between cell cycle phases through modulation of redox-sensitive transcription factors and cell cycle regulatory proteins [9].

Flavonoid Redox Cycling Mechanisms

Flavonoids participate in complex redox cycling processes that can generate both antioxidant and prooxidant effects depending on cellular conditions and concentration [12] [13]. The canonical antioxidant mechanism relies on the high susceptibility of phenolic moieties to undergo oxidation, thereby scavenging reactive oxygen species [13]. However, this oxidation process can also lead to formation of phenoxyl radicals and quinoid structures that exhibit prooxidant properties [13] [14].

Peroxidase-catalyzed redox cycling represents a significant mechanism by which flavonoids can generate reactive oxygen species [14] [15]. Catalytic concentrations of flavonoids containing phenol B rings, such as apigenin and naringenin, cause extensive glutathione oxidation at physiological pH in the presence of peroxidase enzymes [14] [15]. This process requires only catalytic hydrogen peroxide concentrations, indicating involvement of a redox cycling mechanism that continuously regenerates hydrogen peroxide [14].

The redox cycling process involves formation of prooxidant phenoxyl radicals that co-oxidize glutathione to form thiyl radicals, which subsequently activate molecular oxygen [14] [15]. Superoxide dismutase markedly increases oxygen uptake during this process, suggesting superoxide radical involvement in the cycling mechanism [14]. Importantly, glutathione prevents peroxidase-catalyzed oxidative destruction of flavonoids, indicating that phenoxyl radicals initiate the oxidative destruction process [14].

Biphasic Concentration-Dependent Effects

Flavonoids demonstrate biphasic effects on cellular redox status that are strictly concentration-dependent [12]. Low-dose flavonoid treatment slightly promotes cell proliferation under normal growth conditions by gradually reducing accumulated oxidative products [12]. These protective effects demonstrate synergistic interactions with established reductants such as N-acetylcysteine and vitamin C [12].

Low concentrations significantly reduce reactive oxygen species and malondialdehyde content induced by lipopolysaccharide or oxidative stress inducers while simultaneously restoring superoxide dismutase activity [12]. This protective profile corresponds to upregulation of endogenous antioxidant enzyme activities and inhibition of reactive oxygen species generation [16].

Conversely, high-dose flavonoid exposure markedly triggers cell death through oxidative stress mechanisms [12]. This cytotoxic effect is characterized by upregulated reactive oxygen species and malondialdehyde levels combined with downregulated superoxide dismutase activity [12]. The oxidative stress-induced cell death can be partially rescued by N-acetylcysteine pretreatment, confirming the oxidative basis of toxicity [12].

Structure-Activity Relationships in Redox Cycling

The redox potential of the phenoxyl radical/phenol couple represents a critical determinant of flavonoid cytotoxicity in mammalian cells [17]. Experimental verification of redox potentials through cytochrome c and ferricyanide reduction rates establishes quantitative relationships between molecular structure and biological activity [17]. Cytotoxicity in transformed fibroblasts and hepatoma cell lines increases with decreasing redox potential and increasing lipophilicity [17].

Structural analysis reveals that the C-ring structure significantly influences flavonoid stability and redox properties [18]. Comparative studies of epicatechin, taxifolin, and quercetin demonstrate differential stability profiles at varying pH conditions [18]. At pH 5, all flavonoids remain stable, but at pH 7, residual rates decrease in the order epicatechin > quercetin > taxifolin [18].

Liquid chromatography-mass spectrometry analysis reveals formation of brown oxidized oligomers in epicatechin and detection of degradation products in taxifolin and quercetin without coloration [18]. Computational chemistry analysis confirms that epicatechin exhibits higher reactivity compared to taxifolin and quercetin, correlating with observed biological effects [18].

Experimental Evidence for Enhanced Antioxidant Properties

Recent investigations demonstrate that oxidation of phenolic groups in certain flavonoids can markedly enhance their original antioxidant properties [13]. This apparent paradox occurs through activation of the Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 pathway, which upregulates cellular endogenous antioxidant capacity [13]. Additionally, prevention of Nuclear factor kappa B pathway activation contributes to enhanced antioxidant effects [13].

The identification of six flavonoids as novel cellular antioxidants reveals specific structural requirements for optimal activity [16]. Compounds including 7-methoxy-quercetin, 3-O-methylquercetin, 8-hydroxy-kaempferol, quercetin-3-O-α-arabinofuranose, kaempferol-7-O-glucopyranoside, and luteolin-6-C-glucoside demonstrate cellular antioxidant activities linked to upregulation of superoxide dismutase, catalase, and glutathione peroxidase [16].

Structure-activity relationship analysis confirms that the 2,3-double bond, 4-keto groups, 3′,4′-catechol structure, and 3-hydroxyl groups in the flavonoid skeleton play crucial roles in antioxidant behavior [16]. The presence of ortho-dihydroxyl structures contributes significantly to radical scavenging effects, while glycosidic substitutions generally decrease antioxidant activity [16].

Structure-Activity Relationships in Prostaglandin Pathway Inhibition

Molecular Basis of Cyclooxygenase Inhibition

The prostaglandin biosynthetic pathway centers on cyclooxygenase enzymes, which catalyze the rate-limiting conversion of arachidonic acid to prostaglandin intermediates [19] [20]. Cyclooxygenase-1 and cyclooxygenase-2 isoforms exhibit distinct tissue distribution patterns and regulatory mechanisms, making selective inhibition a critical therapeutic target [20]. The structural requirements for effective cyclooxygenase inhibition involve specific molecular features that enable appropriate enzyme-inhibitor interactions [19].

Phenolic compounds demonstrate significant inhibitory potential against prostaglandin cyclooxygenase, with structure-activity relationships indicating that electron-donating and hydrophobic ring substituents enhance inhibitory activity [19]. Steric masking of phenolic hydroxyl groups decreases inhibition effectiveness, while optimal inhibitors possess two aromatic ring structures connected by short bridges [19].

The most potent inhibitors identified include compounds where one ring remains apolar while the other contains a phenolic hydroxyl group ortho to the bridging structure [19]. Critical structural elements include bridge-containing Lewis bases that enable bidentate metal chelate formation [19]. Compounds achieving IC50 values below 10 micromolar include 2,4,6-trimethylphenol at 7.2 micromolar, 2-(2-hydroxyphenyl)benzothiazole at 7.0 micromolar, 2-benzyloxyphenol at 5.2 micromolar, and 2-hydroxybenzophenone at 3.8 micromolar [19].

Flavonoid-Specific Inhibitory Mechanisms

Flavonoids demonstrate remarkable structure-activity relationships in prostaglandin pathway inhibition that depend critically on specific ring substitution patterns [21] [22]. Comparative examination of 39 flavonoids reveals that flavones exhibit the most effective inhibitory activity, followed by flavanones, while flavonols demonstrate comparatively lower effectiveness [21] [23].

The C2-C3 double bond and 4-oxo functional group of the C-ring represent essential structural features for high inhibitory activity against lipopolysaccharide-induced prostaglandin E2 production [21] [23]. These structural elements enable optimal interaction with cyclooxygenase active sites and contribute to the observed anti-inflammatory efficacy [21].

Quantitative structure-activity relationship modeling identifies specific molecular descriptors that correlate with cyclooxygenase-2 mRNA inhibition [22]. The three most important independent variables include SMRVSA5 (molecular refractivity), vsurfDD12 (molecular balance), and reactive groups referring to C2-C3 double bonds [22]. Low SMR_VSA5 values correspond to lower molecular refractivity and reduced cyclooxygenase-2 mRNA inhibition [22].

Mechanistic Analysis of Enzyme Interaction

Molecular docking studies reveal specific interaction patterns between flavonoids and cyclooxygenase-2 that explain observed structure-activity relationships [24]. The flavone backbone provides appropriate spatial orientation for enzyme binding, while hydroxyl group positioning determines interaction strength [24]. Molecular dynamics simulations over 50 nanoseconds demonstrate key structural and dynamic aspects of flavonoid-based cyclooxygenase inhibition [24].

The benzene B ring interacts through π-π stacking with phenylalanine residue Phe113 of cyclooxygenase-2, effectively blocking the ATP binding site [25]. Van der Waals interactions with hydrophobic residues from cyclooxygenase-9 and PIM-1 provide additional enzyme contact without ATP binding interference [25]. The carbonyl group at position 4 of the chromen-4-one ring functions as a hydrogen bond acceptor in interactions with various amino acid residues [25].

Experimental validation through Western blot analysis demonstrates that effective flavonoid derivatives inhibit cyclooxygenase-2 protein induction by 12-O-tetradecanoylphorbol 13-acetate in parallel with prostaglandin E2 production inhibition [26]. This mechanism involves transcriptional regulation rather than direct enzyme inhibition, representing a distinct therapeutic approach [26].

Hydroxychalcone Derivative Activity Profiles

Structure-activity relationship studies of 14 synthetic 2'-hydroxychalcone derivatives reveal specific substitution patterns that optimize prostaglandin E2 production inhibition [26]. The most potent compounds include 2',4-dihydroxy-4'-methoxychalcone, 2',4-dihydroxy-6'-methoxychalcone, and 2'-hydroxy-4'-methoxychalcone, each achieving IC50 values of 3 micromolar [26].

These compounds demonstrate selective inhibition profiles where cyclooxygenase-1 activity experiences only slight inhibition while cyclooxygenase-2 remains unaffected at concentrations that effectively inhibit prostaglandin E2 production [26]. The mechanism involves inhibition of 12-O-tetradecanoylphorbol 13-acetate-induced cyclooxygenase-2 protein expression rather than direct enzymatic inhibition [26].

Structural analysis indicates that 4'-methoxyl and 6'-methoxyl groups are required for expression of potent inhibitory activity against prostaglandin E2 production [26]. These findings suggest that specific methoxyl positioning enables optimal enzyme-inhibitor interactions while maintaining selectivity between cyclooxygenase isoforms [26].

Glycosidic Substitution Effects

The influence of glycosidic substitutions on cyclooxygenase inhibitory activity demonstrates position-specific effects that correlate with molecular balance parameters [22]. Substitution with glucopyranosyl groups at the C-6 position results in poorer molecular balance compared to C-8 substitution, leading to correspondingly lower cyclooxygenase-2 mRNA inhibition [22].

This positional effect explains the superior anti-inflammatory activity exhibited by orientin and vitexin compared to their isomers homoorientin and isovitexin [22]. The spatial arrangement of glycosidic substituents influences overall molecular conformation and subsequent enzyme interaction capacity [22].

Methoxyl groups at the C-4' position represent favorable structural characteristics for cyclooxygenase-2 mRNA inhibition [22]. These substituents contribute to optimal electronic distribution and hydrophobic interactions that enhance enzyme binding affinity [22]. The combination of appropriate glycosidic positioning and methoxyl substitution patterns enables development of highly selective cyclooxygenase inhibitors [22].

Epigenetic Modulation Through Histone Acetyltransferase Interactions

Fundamental Mechanisms of Histone Acetylation

Histone acetyltransferases represent critical enzymes in epigenetic regulation that utilize acetyl coenzyme A as their sole substrate to modify lysine residues on histone proteins [27] [28]. These enzymes catalyze the transfer of acetyl groups to lysine residues in core histones H2A, H2B, H3, and H4, fundamentally altering chromatin structure and gene expression patterns [28]. The acetylation process neutralizes the positive charges on lysine residues, reducing histone-DNA interactions and promoting a more open chromatin conformation that facilitates transcriptional activation [29] [28].

The dynamic nature of histone modifications enables precise temporal and spatial control of gene expression through the coordinated action of histone acetyltransferases and histone deacetylases [28]. This regulatory system maintains cellular homeostasis while responding to developmental signals, environmental stimuli, and pathological conditions [30] [31]. The reversible nature of acetylation marks provides therapeutic opportunities for modulating disease-associated gene expression patterns [32] [29].

Histone acetyltransferases consume substantial quantities of acetyl coenzyme A during their catalytic activity, potentially influencing cellular metabolic status through substrate depletion [27]. This metabolic connection suggests that histone modifying enzymes directly impact cellular metabolism by altering the abundance of key metabolites, subsequently affecting various cellular processes including gene expression through reciprocal effects on the epigenetic landscape [27].

Flavonoid-Mediated Epigenetic Modulation

Flavonoids demonstrate significant capacity to influence chromatin-modifying enzyme activity through direct interactions with histone acetyltransferases and related regulatory proteins [33]. Epigallocatechin-3-gallate exemplifies this mechanism by inhibiting both histone acetyltransferase and DNA methyltransferase activity, resulting in coordinated epigenetic modifications [33]. These interactions enable flavonoids to function as natural epigenetic modulators with potential therapeutic applications in cancer prevention and treatment [33].

Structure-function relationships reveal that specific flavonoid subclasses, including isoflavones, flavonols, and catechins, exhibit particularly strong interactions with epigenetic machinery [33]. The presence of multiple hydroxyl groups and specific ring conformations facilitates binding to enzyme active sites and allosteric regulatory domains [33]. These interactions can result in either enzyme inhibition or activation depending on the specific flavonoid structure and target enzyme characteristics [33].

The mechanism of action involves direct binding to histone acetyltransferase catalytic domains, potentially competing with natural substrates or allosteric regulators [33]. Additionally, flavonoids may influence the cellular availability of acetyl coenzyme A through metabolic interactions, indirectly affecting histone acetylation levels [27]. This dual mechanism provides multiple points of intervention for therapeutic modulation of epigenetic states [33].

Cellular Antioxidant Response Pathway Modulation

The Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 pathway represents a critical mechanism through which flavonoids modulate cellular antioxidant responses [34]. Under normal conditions, Nuclear factor erythroid 2-related factor 2 remains sequestered in the cytoplasm by its inhibitor Kelch-like ECH-associated protein 1 [34]. Upon exposure to electrophilic compounds or oxidative stress, Nuclear factor erythroid 2-related factor 2 dissociates from Kelch-like ECH-associated protein 1, translocates to the nucleus, and activates antioxidant response element-dependent gene expression [34].

Flavonoids can activate this pathway through thiol modification of critical cysteine residues in Kelch-like ECH-associated protein 1 [34]. This modification disrupts the Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 interaction, enabling Nuclear factor erythroid 2-related factor 2 nuclear translocation and subsequent transcriptional activation of antioxidant enzymes [34]. The resulting upregulation of antioxidant defenses provides cellular protection against oxidative damage and maintains redox homeostasis [34].

Experimental evidence demonstrates that electrophilic lipids including 15-deoxy-Δ12,14-prostaglandin J2, 15-A2t-isoprostane, and 4-hydroxynonenal can modify Kelch-like ECH-associated protein 1 and activate antioxidant response elements [34]. This mechanism appears to encompass various electrophilic compounds, suggesting broad applicability for flavonoid-mediated antioxidant response activation [34].

Histone Deacetylase Inhibitor Mechanisms

Histone deacetylase inhibitors represent an established therapeutic class that modulates gene expression through prevention of histone deacetylation [29]. These compounds render chromatin more transcriptionally active by maintaining acetylated histones and inducing epigenomic changes [29]. The resulting hyperacetylation of histones affects gene expression through both upregulation and repression of specific gene sets [29].

The therapeutic mechanism involves inhibition of histone deacetylase enzymes that normally remove acetyl groups from lysine residues, leading to condensed and transcriptionally silenced chromatin [29]. By blocking this deacetylation process, histone deacetylase inhibitors maintain open chromatin structure and promote transcriptional accessibility [29]. This approach has demonstrated efficacy in cancer treatment through induction of cell cycle arrest, differentiation, and apoptosis in tumor cells [29].

Clinical applications of histone deacetylase inhibitors extend beyond oncology to include neurological disorders, cardiovascular disease, and inflammatory conditions [32] [29]. The ability to modulate specific gene expression patterns through epigenetic mechanisms provides therapeutic opportunities for conditions involving dysregulated chromatin structure [32].

Experimental Evidence for Acetyltransferase Modulation

Recent investigations have identified specific mechanisms through which flavonoids influence histone acetyltransferase activity in cellular systems [35]. Studies using Aedes aegypti histone acetyltransferase CBP demonstrate that infection with Zika virus positively modulates both expression and activity of this enzyme [35]. The resulting acetylation of H3K27, a CBP target marker, correlates with upregulation of immune gene expression and enhanced survival rates [35].

Silencing of histone acetyltransferase CBP results in significant reduction of H3K27 acetylation, followed by downregulation of immune gene expression, higher viral titers, and decreased survival rates [35]. This demonstrates direct correlation between histone acetyltransferase activity and cellular defense mechanisms [35]. Treatment with sodium butyrate, a histone deacetylase inhibitor, rescues the capacity to fight viral infection, confirming the importance of histone acetylation in immune responses [35].

These findings establish direct relationships between histone hyperacetylation by acetyltransferases, upregulation of antimicrobial peptide genes, and increased survival of virus-infected organisms [35]. The mechanism provides a model for understanding how flavonoids and related compounds might modulate immune function through epigenetic mechanisms [35].

Novel Histone Modifications and Therapeutic Implications

Emerging research has identified nine novel histone modifications beyond traditional acetylation and methylation, including lactylation, citrullination, crotonylation, succinylation, SUMOylation, propionylation, butyrylation, 2-hydroxyisobutyrylation, and 2-hydroxybutyrylation [31]. These modifications similarly affect gene expression, metabolism, and chromatin structure, expanding the complexity of epigenetic regulation [31].

The discovery of these novel modifications provides additional targets for therapeutic intervention in various diseases including cancer, cardiovascular disease, infectious diseases, psychiatric disorders, and reproductive system diseases [31]. Each modification involves specific enzymatic machinery and regulatory mechanisms that can be targeted by small molecule inhibitors or activators [31].

XLogP3

4.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

556.10056145 g/mol

Monoisotopic Mass

556.10056145 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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